JDTic dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

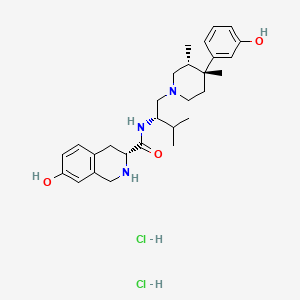

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O3.2ClH/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22;;/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34);2*1H/t19-,25+,26+,28+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNHURYCTCUGHH-AVWZHOAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735337 | |

| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785835-79-2 | |

| Record name | Jdtic dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0785835792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JDTIC DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR27M77CW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JDTic Dihydrochloride: A Technical Guide to its Mechanism of Action as a Selective Kappa-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JDTic dihydrochloride (B599025) is a potent and highly selective antagonist of the kappa-opioid receptor (KOR), a key player in modulating mood, stress, and addiction. This document provides an in-depth technical overview of the mechanism of action of JDTic, consolidating data on its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Notably, while preclinical studies demonstrated promising therapeutic potential, the clinical development of JDTic was halted due to cardiovascular safety concerns, specifically the observation of non-sustained ventricular tachycardia[1]. This guide aims to serve as a comprehensive resource for understanding the molecular pharmacology of JDTic and to inform the development of future KOR-targeted therapeutics with improved safety profiles.

Introduction

The endogenous opioid system, comprising the mu (μ), delta (δ), and kappa (κ) opioid receptors, is a critical regulator of numerous physiological processes. While the μ-opioid receptor is well-known for its role in analgesia and addiction, the κ-opioid receptor (KOR) has emerged as a significant target for the treatment of depression, anxiety, and substance use disorders. Activation of the KOR by its endogenous ligand, dynorphin, is associated with dysphoria, anhedonia, and stress-like responses. Consequently, KOR antagonists are being investigated as potential therapeutics for these conditions.

JDTic dihydrochloride is a non-opioid, 4-phenylpiperidine (B165713) derivative that acts as a selective and long-acting KOR antagonist[2]. Its prolonged duration of action is not due to irreversible binding but is attributed to its unique ability to modulate the activity of c-Jun N-terminal kinases (JNK), a downstream signaling component[2]. This technical guide will delve into the molecular mechanisms underlying the action of JDTic, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Molecular Mechanism of Action

Primary Target: Kappa-Opioid Receptor (KOR)

JDTic is a high-affinity, selective antagonist of the KOR. It binds to the receptor and prevents the binding and subsequent signaling of the endogenous agonist, dynorphin.

Downstream Signaling: The Role of c-Jun N-terminal Kinase (JNK)

Unlike traditional competitive antagonists, the long-lasting effects of JDTic are mediated by its ability to activate the JNK signaling pathway[2]. This activation leads to a prolonged inactivation of KOR signaling, extending the antagonist effect long after the drug has been cleared from the receptor binding site. The proposed signaling cascade is as follows:

References

An In-depth Technical Guide to the Synthesis and Purification of JDTic Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

JDTic (B1588353), or (3R)-7-Hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is a potent and highly selective kappa-opioid receptor (KOR) antagonist with a remarkably long duration of action.[1][2][3][4] Its unique pharmacological profile, including antidepressant and anxiolytic-like effects observed in preclinical studies, makes it a valuable tool for neuroscience research and a potential therapeutic agent for various central nervous system disorders, including depression, anxiety, and substance use disorders.[1][5] This technical guide provides a comprehensive overview of the synthesis and purification methods for JDTic dihydrochloride (B599025), presented with detailed experimental protocols and structured data for clarity and reproducibility. Additionally, it illustrates the key signaling pathways associated with JDTic's mechanism of action.

Synthesis of JDTic Dihydrochloride

The synthesis of JDTic is a multi-step process that involves the preparation of two key chiral intermediates, followed by their coupling and final deprotection and salt formation. The overall synthetic strategy is convergent, allowing for the efficient preparation of the final compound.

Synthesis of Key Intermediates

The primary intermediates required for the synthesis of JDTic are a protected (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and (2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-amine. The synthesis of these intermediates is a critical aspect of the overall process and requires careful control of stereochemistry.

Coupling, Deprotection, and Salt Formation

The final steps of the JDTic synthesis involve the amide coupling of the two key intermediates, followed by the removal of protecting groups and the formation of the dihydrochloride salt.

Experimental Protocol: Amide Coupling and Deprotection

A common method for the amide coupling reaction involves the use of standard peptide coupling reagents.

-

To a solution of the protected (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative (e.g., Boc-7-hydroxy-D-Tic-OH) and the amine intermediate in an appropriate solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a coupling agent (e.g., HBTU or EDC) and a non-nucleophilic base (e.g., triethylamine (B128534) (NEt3) or diisopropylethylamine (DIPEA)).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The subsequent deprotection step depends on the protecting groups used. For a tert-butyloxycarbonyl (Boc) group, treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in methanol (B129727) is effective.[6]

-

After deprotection, the crude product is purified by column chromatography.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolve the purified JDTic free base in a suitable solvent such as acetonitrile (B52724) or dichloromethane.[6]

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4 N HCl in dioxane or 2 M HCl in ether) to the solution of the free base.[6]

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent like ether, and dry under vacuum to yield this compound as a white powder.[6]

Purification Methods

The purification of JDTic and its intermediates is crucial to obtain a high-purity final product suitable for biological and pharmacological studies.

Silica (B1680970) Gel Chromatography

Silica gel chromatography is the most commonly reported method for the purification of JDTic and its protected precursors.[6]

Experimental Protocol: Silica Gel Chromatography

-

Prepare a silica gel column with a suitable solvent system. A common mobile phase is a gradient of chloroform (B151607) and methanol, often with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., CMA80, a mixture of chloroform, methanol, and ammonium hydroxide) to prevent tailing of the amine compounds.[6]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate them under reduced pressure to obtain the purified compound.

Crystallization

While less detailed in the literature for JDTic itself, crystallization is a powerful technique for the final purification of the dihydrochloride salt. The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar solvent (like ether or ethyl acetate) until turbidity is observed, followed by cooling to induce crystallization.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of JDTic analogs, as reported in the literature. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Reagents | Solvent | Yield (%) | Analytical Data | Reference |

| Amide Coupling & Deprotection | (2S)-1-[4-(3-Fluorophenyl)-4-methylpiperidin-1-yl]-3-methylbutan-2-amine, Boc-7-hydroxy-D-Tic | EDC•HCl, HOBt, DIPEA | THF | - | - | [6] |

| Salt Formation | Purified JDTic analog free base | 4 N HCl in dioxane | Acetonitrile | 26 (over two steps) | MS (ESI) m/z 454.4 (M + H)+ | [6] |

| Salt Formation | Purified JDTic analog free base | 6 N aq. HCl | Acetonitrile | 38 (over two steps) | MS (ESI) m/z 468.3 (M + H)+ | [6] |

Signaling Pathways and Mechanism of Action

JDTic is a selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][7] The activation of KOR by its endogenous ligand, dynorphin, is associated with dysphoria, stress, and the negative affective states seen in withdrawal from drugs of abuse.[8][9] JDTic blocks these effects by binding to the KOR and preventing its activation.

A unique characteristic of JDTic is its exceptionally long duration of action, which can last for weeks after a single dose.[1][2] This prolonged effect is not due to irreversible binding to the KOR but is instead attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNKs).[1] This ligand-directed signaling leads to a long-lasting inactivation of KOR signaling.[10]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a challenging but well-documented process that provides access to a valuable pharmacological tool. Careful execution of the synthetic steps, particularly the control of stereochemistry and effective purification, is essential for obtaining a high-quality product. This guide provides a solid foundation for researchers and drug development professionals working with this important molecule. Further optimization of reaction conditions and purification techniques may lead to even more efficient and scalable synthetic routes.

References

- 1. JDTic - Wikipedia [en.wikipedia.org]

- 2. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. jdtic .com [jdtic.com]

- 10. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

JDTic Dihydrochloride: An In-Depth Technical Guide to its In Vitro Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JDTic dihydrochloride (B599025) is a potent and highly selective antagonist of the kappa-opioid receptor (KOR).[1][2] Its unique pharmacological profile, characterized by a long duration of action, has made it a valuable research tool for investigating the role of the KOR system in a variety of physiological and pathological processes, including depression, anxiety, and addiction.[1][2] This technical guide provides a comprehensive overview of the in vitro binding affinity of JDTic, presenting key quantitative data, detailed experimental methodologies, and visual representations of its receptor selectivity and the assays used for its characterization.

Core Concepts: Understanding Opioid Receptor Binding

The interaction of a ligand like JDTic with a receptor is quantified by its binding affinity, which is the measure of the strength of the binding between the ligand and the receptor. This is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Receptor Selectivity is a critical aspect of a drug's profile, referring to its ability to bind preferentially to one specific type of receptor over others. High selectivity is often desirable to minimize off-target effects and enhance the therapeutic window of a drug. JDTic is renowned for its high selectivity for the KOR over the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).

Quantitative Binding Affinity Data

The in vitro binding affinity of JDTic dihydrochloride has been extensively characterized using various assay formats. The following table summarizes the key quantitative data from the scientific literature, highlighting its potent and selective antagonism at the kappa-opioid receptor.

| Receptor | Ligand Interaction | Assay Type | Cell Line/Tissue | Radioligand | Ki (nM) | Ke (nM) | Selectivity (fold vs. KOR) | Reference |

| Kappa-Opioid Receptor (KOR) | Antagonist | Radioligand Binding | CHO | [3H]U69,593 | 0.32 | [3] | ||

| Antagonist | [35S]GTPγS Binding | CHO | 0.02 | [3] | ||||

| Mu-Opioid Receptor (MOR) | Antagonist | [35S]GTPγS Binding | CHO | 67.5 | ~3375 | [4] | ||

| Delta-Opioid Receptor (DOR) | Antagonist | [35S]GTPγS Binding | CHO | 927 | ~46350 | [4] | ||

| Nociceptin Receptor (NOP) | Binds | Radioligand Binding | 12 | |||||

| Noradrenaline Transporter (NAT) | Binds | Radioligand Binding | 54 |

Note: Ki and Ke values can vary between studies due to different experimental conditions.

Experimental Protocols

The characterization of JDTic's binding affinity relies on well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled compound (JDTic) to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa, mu, or delta-opioid receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a final volume of 1 mL:

-

Cell membranes (typically 15-20 µg of protein).

-

A fixed concentration of a selective radioligand (e.g., [3H]U69,593 for KOR, [3H]DAMGO for MOR, or [3H]DPDPE for DOR).

-

A range of concentrations of the unlabeled test compound (JDTic).

-

-

Non-specific binding is determined in parallel incubations containing a high concentration of a non-radiolabeled, potent ligand for the target receptor to saturate all specific binding sites.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation, providing information on the agonist or antagonist properties of a compound.

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from cells expressing the opioid receptor of interest.

2. Assay Procedure:

-

Cell membranes (10-20 µg of protein) are incubated in an assay buffer containing:

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure a basal state of G-protein activity).

-

A range of concentrations of the test compound (JDTic).

-

In antagonist mode, a fixed concentration of a known agonist is also included.

-

-

Basal binding is determined in the absence of any stimulating ligand.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The mixture is incubated, typically at 30°C for 60 minutes.

3. Filtration and Detection:

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.

4. Data Analysis:

-

For antagonists, the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding is measured.

-

The data are analyzed to determine the IC50 value, from which the equilibrium dissociation constant (Ke) can be calculated using the Schild equation.

Visualizations

JDTic Receptor Selectivity Profile

Caption: High selectivity of JDTic for the Kappa-Opioid Receptor.

Radioligand Binding Assay Workflow

Caption: Workflow of a typical radioligand competitive binding assay.

Conclusion

This compound is a highly potent and selective KOR antagonist, a characteristic robustly supported by extensive in vitro binding data. Its high affinity for the KOR, coupled with significantly lower affinity for MOR and DOR, underscores its value as a selective pharmacological tool. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of its binding characteristics. The presented visualizations serve to simplify the complex data and methodologies, providing a clear understanding of JDTic's receptor selectivity and the assays used to determine it. This technical guide provides essential information for researchers and drug development professionals working with this important compound.

References

- 1. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of JDTic Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JDTic dihydrochloride (B599025) is a potent and selective non-opiate antagonist of the kappa-opioid receptor (KOR) that has garnered significant interest for its potential therapeutic applications in a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2] Its unique pharmacological profile is characterized by a remarkably long duration of action, which is not attributed to irreversible binding but rather to a distinct signaling mechanism involving the activation of c-Jun N-terminal kinases (JNK).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of JDTic dihydrochloride, including its binding affinity, functional activity, and key experimental protocols utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the KOR system.

Introduction

The kappa-opioid receptor (KOR) system plays a crucial role in modulating mood, stress, and reward pathways.[3] Activation of KORs is often associated with dysphoria and pro-depressive states, making KOR antagonists a promising therapeutic strategy for various central nervous system disorders.[3] JDTic, a 4-phenylpiperidine (B165713) derivative, emerged as a highly selective KOR antagonist with a distinct chemical structure compared to traditional opioid-derived antagonists like norbinaltorphimine (B1679850) (nor-BNI).[1][4] This guide delves into the detailed pharmacological characteristics of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at opioid receptors, as well as its effects in various in vivo models.

Table 1: Opioid Receptor Binding Affinities (Ki) of JDTic

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (κ) | [³H]U69,593 | Guinea pig brain | 0.23 | [5] |

| Kappa (κ) | [³H]diprenorphine | CHO-hKOR cells | 0.32 | [5] |

| Mu (μ) | [³H]DAMGO | Rat brain | >1000 | [4] |

| Delta (δ) | [³H]DPDPE | Rat brain | >1000 | [4] |

| Nociceptin (NOP) | [³H]Nociceptin | CHO-hNOP cells | 12 | [4][6] |

Table 2: Functional Activity of JDTic

| Assay | Agonist | Tissue/Cell Line | Potency (IC50/EC50/AD50) | Reference |

| [³⁵S]GTPγS Binding (Antagonist) | U50,488H | CHO-hKOR cells | Ke = 0.11 nM | |

| U50,488-induced Diuresis (in vivo) | U50,488H | Rat | AD50 = 0.5 mg/kg | [7] |

| Enadoline-induced Analgesia (in vivo, s.c.) | Enadoline | Mouse | AD50 = 4.1 mg/kg | [7] |

| Enadoline-induced Analgesia (in vivo, p.o.) | Enadoline | Mouse | AD50 = 27.3 mg/kg | [7] |

| Noradrenaline Transport Inhibition | - | HEK293 cells | IC50 = 1.1 µM | [4][6] |

Mechanism of Action: Long-Lasting Effects via JNK Activation

A hallmark of JDTic is its exceptionally long duration of action, with antagonist effects observed for up to several weeks following a single administration.[1][2] This prolonged activity is not due to irreversible binding to the KOR but is instead mediated by the activation of c-Jun N-terminal kinases (JNK).[1][2] Upon binding to the KOR, JDTic initiates a signaling cascade that leads to the phosphorylation and activation of JNK. Activated JNK is then thought to phosphorylate components of the KOR signaling complex, leading to a functional uncoupling of the receptor from its G-protein signaling pathway. This disruption of signaling results in a persistent antagonist effect, even after JDTic has dissociated from the receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of JDTic for the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

-

[³H]U69,593 (radioligand).

-

This compound.

-

Naloxone (B1662785) (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding).

-

50 µL of the appropriate concentration of JDTic or vehicle.

-

100 µL of CHO-hKOR cell membranes (typically 10-20 µg protein/well).

-

50 µL of [³H]U69,593 (final concentration ~1 nM).

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of JDTic from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional antagonist potency (Ke) of JDTic at the kappa-opioid receptor.

Materials:

-

CHO-hKOR cell membranes.

-

[³⁵S]GTPγS (radioligand).

-

U50,488H (KOR agonist).

-

This compound.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GTPγS (unlabeled, for non-specific binding).

Procedure:

-

Prepare serial dilutions of this compound.

-

Prepare a range of concentrations of the agonist U50,488H.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or JDTic at various concentrations.

-

25 µL of U50,488H at various concentrations.

-

50 µL of CHO-hKOR cell membranes (10-20 µg protein/well) containing 10 µM GDP.

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction and process as described for the radioligand binding assay.

-

Construct concentration-response curves for U50,488H in the absence and presence of different concentrations of JDTic.

-

Determine the Schild plot parameters to calculate the Ke value for JDTic.

In Vivo Antagonist Activity: U50,488-Induced Diuresis in Rats

Objective: To assess the in vivo antagonist activity and duration of action of JDTic.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

U50,488H.

-

Metabolic cages.

-

Saline (vehicle).

Procedure:

-

House rats individually in metabolic cages with free access to food but not water for a 2-hour acclimatization period.

-

Administer this compound (e.g., 0.1 - 10 mg/kg, s.c.) or vehicle at a predetermined time before the agonist challenge (e.g., 24 hours, 1 week, 2 weeks).

-

At the time of the experiment, administer a water load (e.g., 15 mL/kg, p.o.) to all animals.

-

Immediately after the water load, administer the KOR agonist U50,488H (e.g., 5 mg/kg, s.c.) or vehicle.

-

Collect urine output for a period of 2-4 hours.

-

Measure the volume of urine produced by each animal.

-

Calculate the antagonist effect of JDTic as the percent inhibition of the U50,488H-induced diuretic effect.

-

Determine the AD50 (the dose of antagonist that reduces the agonist effect by 50%).

Clinical Development and Future Directions

Phase I human clinical trials of JDTic for the treatment of cocaine abuse were initiated.[1] However, the development was halted due to the observation of non-sustained ventricular tachycardia in some subjects.[1] This adverse cardiac effect has limited the further clinical progression of JDTic.

Despite its discontinuation in clinical trials, JDTic remains an invaluable research tool for elucidating the role of the KOR system in health and disease. Its unique long-acting mechanism continues to be a subject of investigation and has spurred the development of new KOR antagonists with potentially improved safety profiles.[1] The detailed pharmacological understanding of JDTic provides a crucial benchmark for the evaluation of these next-generation compounds.

Conclusion

This compound is a highly potent, selective, and long-acting kappa-opioid receptor antagonist. Its unique mechanism of action, involving the activation of JNK, distinguishes it from other KOR antagonists and provides a compelling case for its use as a research tool. While its clinical development was halted due to cardiac safety concerns, the extensive pharmacological data and established experimental protocols for JDTic continue to be of significant value to the scientific community. This guide provides a comprehensive resource for researchers aiming to understand and utilize this important pharmacological agent in their studies of the kappa-opioid system and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JDTic - Wikipedia [en.wikipedia.org]

- 3. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters | PLOS One [journals.plos.org]

- 5. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of JDTic Dihydrochloride Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JDTic dihydrochloride, a potent and highly selective kappa-opioid receptor (KOR) antagonist, has demonstrated a remarkably long duration of action in preclinical studies, showing potential therapeutic applications for substance use disorders, depression, and anxiety.[1][2] Its unique pharmacological profile, characterized by persistent KOR antagonism for weeks after a single administration, is attributed to an unconventional mechanism involving the activation of c-Jun N-terminal kinase (JNK) rather than simple competitive binding.[3] However, clinical development was halted due to adverse cardiovascular effects observed in human trials.[4][5] This technical guide provides a comprehensive overview of the long-term effects of JDTic administration, summarizing key preclinical findings, detailing experimental methodologies, and illustrating associated molecular pathways and experimental workflows.

Pharmacodynamics and Efficacy

JDTic exhibits a prolonged and non-competitive antagonism of the KOR.[3] This enduring effect has been observed across various preclinical models, where it has shown efficacy in reducing drug-seeking behaviors and mitigating withdrawal symptoms.

Effects on Alcohol-Seeking Behavior

Preclinical studies in alcohol-preferring rats have shown that a single administration of JDTic can dose-dependently reduce alcohol-seeking behavior and relapse drinking for an extended period.[6]

| Parameter | Vehicle | 1 mg/kg JDTic | 3 mg/kg JDTic | 10 mg/kg JDTic | Reference |

| Ethanol (B145695) Lever Responses (14 days post-administration) | ~125 | ~100 | ~50 | ~25 | [6] |

| Ethanol Lever Responses (25 days post-administration) | ~100 | ~80 | ~40 | ~30 | [6] |

| Effect on Maintenance Responding | No significant effect | No significant effect | No significant effect | No significant effect | [6] |

| Ethanol Intake (Systemic Administration) | Baseline | Significant decrease at 2 days, trend at 4 days | - | - | [7] |

| Ethanol Intake (Intra-accumbens Administration) | Baseline | Weak decreasing long-term effect, no acute effect | - | - | [7] |

Effects on Nicotine (B1678760) Dependence

JDTic has been shown to modulate the effects of nicotine, suggesting a role for the KOR system in nicotine dependence.

| Parameter | Effect of JDTic | Dose Range | Reference |

| Acute Nicotine-Induced Antinociception (Tail-flick test) | Dose-dependent blockade | 1-16 mg/kg | [8] |

| Acute Nicotine-Induced Antinociception (Hot-plate test) | No effect | 1-16 mg/kg | [8] |

| Nicotine-Induced Hypothermia | No significant effect | 1-16 mg/kg | [8] |

| Morphine-Induced Antinociception | No effect | 16 mg/kg | [8] |

| Somatic Signs of Nicotine Withdrawal | Reduction | 8 mg/kg | [8] |

Antidepressant-like and Anxiolytic-like Effects

JDTic has demonstrated antidepressant and anxiolytic properties in rodent models.[1][2] It has been shown to reduce immobility time in the forced swim test, an indicator of antidepressant-like activity.[9][10]

| Test | Parameter | Effect of JDTic | Dose Range | Reference |

| Forced Swim Test | Immobility Time | Decrease | 0.3-10 mg/kg | [9] |

| Forced Swim Test | Swimming Time | Increase | 0.3-10 mg/kg | [9] |

| Alcohol Withdrawal-Induced Anxiety | Anxiety-like behavior | Dose-dependent reversal | Not specified | [11] |

Pharmacokinetics

The long-lasting effects of JDTic are not fully explained by its plasma pharmacokinetics, as plasma levels decline relatively quickly.[12] However, JDTic partitions into the brain and exhibits a much longer brain half-life.[13][14]

| Parameter | Value | Species | Reference |

| Plasma Half-Life | 24 - 41 hours | Rat | [13][14] |

| Brain Half-Life | 24 - 76 hours | Rat | [13][14] |

| Brain to Plasma Ratio | Increases over time | Rat | [13][14] |

| Duration of KOR Antagonism (in vivo) | Up to 4 weeks | Rodents | [6] |

Mechanism of Long-Lasting Action

The prolonged in vivo effects of JDTic are attributed to its ability to induce a lasting desensitization of the KOR through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This is distinct from a simple competitive antagonist mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JDTic - Wikipedia [en.wikipedia.org]

- 3. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The opioid system in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

JDTic Dihydrochloride: A Technical Guide for Studying the Dynorphin/Kappa-Opioid Receptor System

For Researchers, Scientists, and Drug Development Professionals

Introduction

JDTic dihydrochloride (B599025) is a potent, selective, and long-acting antagonist of the kappa-opioid receptor (KOR). Its unique pharmacological profile makes it an invaluable tool for investigating the endogenous dynorphin/KOR system, which is implicated in a range of physiological and pathological processes including pain, mood, addiction, and psychosis. Unlike traditional opioid antagonists, JDTic is not derived from an opiate scaffold, offering a distinct chemical structure for probing KOR function.[1][2] This guide provides an in-depth overview of JDTic, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action

JDTic acts as a selective antagonist at the KOR, effectively blocking the binding and signaling of endogenous KOR agonists, primarily dynorphins. The KOR is a G protein-coupled receptor (GPCR) that predominantly couples to Gi/Go proteins.[3] Upon activation by an agonist, the KOR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This ultimately results in a reduction of neuronal excitability and neurotransmitter release.

JDTic's antagonism prevents these downstream effects. Notably, the long duration of action of JDTic, with effects observed for up to several weeks after a single administration, is not due to irreversible binding but is attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNKs).[4][5][6][7][8] This unique mechanism involves the disruption of KOR signaling through a JNK-dependent pathway, leading to a prolonged functional inactivation of the receptor.[5][7][8]

Signaling Pathway of KOR Antagonism by JDTic

References

- 1. web.mousephenotype.org [web.mousephenotype.org]

- 2. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal responses produced by microinjection of the kappa opioid receptor agonist, U50-488H, into sites within the rat lamina terminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the cloned human kappa opioid receptor by agonists enhances [35S]GTPgammaS binding to membranes: determination of potencies and efficacies of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

JDTic Dihydrochloride: Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist, in in vivo mouse studies. The information compiled here, including dosage, administration routes, and experimental protocols, is intended to guide researchers in designing and executing their studies.

Data Presentation

The following table summarizes the quantitative data on JDTic dihydrochloride dosage and administration from various in vivo mouse studies.

| Parameter | Details | Study Reference(s) |

| Dosage Range (s.c.) | 1, 3, 4, 8, 10, 16 mg/kg | [1][2] |

| Dosage Range (p.o.) | 27.3 mg/kg (AD50) | [3] |

| Administration Routes | Subcutaneous (s.c.), Oral (p.o.) | [1][3] |

| Vehicle (s.c.) | Saline | |

| Vehicle (p.o.) | Distilled water (inferred from similar compounds) | [4] |

| Treatment Frequency | Typically a single administration due to long duration of action | [1][3] |

| Duration of Action | Up to 2 weeks or more after a single dose | [3] |

Signaling Pathway

This compound acts as an antagonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Upon activation by an agonist, the KOR initiates a signaling cascade that JDTic effectively blocks. The diagram below illustrates the key steps in the KOR signaling pathway.

Caption: Kappa-opioid receptor signaling pathway and the inhibitory action of JDTic.

Experimental Workflow

A typical experimental workflow for evaluating the antagonist effects of this compound in a mouse model of analgesia is depicted below.

Caption: A generalized experimental workflow for in vivo mouse studies with JDTic.

Experimental Protocols

Subcutaneous (s.c.) Administration of this compound

This protocol describes the subcutaneous administration of this compound to mice.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal balance

-

Appropriate mouse restraint device

Procedure:

-

Drug Preparation:

-

Aseptically prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired final dose and a standard injection volume (e.g., 10 mL/kg of body weight).

-

Ensure the solution is fully dissolved before administration.

-

-

Animal Preparation:

-

Weigh the mouse accurately to determine the precise volume of the JDTic solution to be administered.

-

Gently restrain the mouse using an appropriate method to expose the dorsal side.

-

-

Injection:

-

Lift a fold of skin in the interscapular region (between the shoulder blades).

-

Insert the needle at the base of the skin fold, parallel to the spine.

-

Administer the calculated volume of the JDTic solution subcutaneously.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

-

Post-injection Monitoring:

-

Return the mouse to its home cage and monitor for any immediate adverse reactions.

-

Observe the animal according to the experimental timeline.

-

Oral Gavage (p.o.) Administration of this compound

This protocol outlines the procedure for oral administration of this compound to mice via gavage.

Materials:

-

This compound

-

Sterile distilled water or other appropriate vehicle

-

Flexible or stainless steel oral gavage needles (18-20 gauge for adult mice)

-

Syringes (1 mL)

-

Animal balance

Procedure:

-

Drug Preparation:

-

Animal Preparation:

-

Weigh the mouse to calculate the administration volume.

-

Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus (pre-measured to the level of the xiphoid process), slowly administer the JDTic solution.

-

Carefully withdraw the gavage needle.

-

-

Post-gavage Monitoring:

-

Place the mouse back in its cage and observe for any signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.

-

Tail-Flick Test

The tail-flick test is used to measure the analgesic response to a thermal stimulus.

Apparatus:

-

Tail-flick meter with a radiant heat source.

Procedure:

-

Acclimation:

-

Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

-

Baseline Measurement:

-

Gently restrain the mouse and place the distal portion of its tail over the radiant heat source.

-

Activate the heat source and start the timer.

-

The latency to the flicking of the tail is automatically or manually recorded.

-

A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Obtain a stable baseline latency for each mouse before drug administration.

-

-

Post-treatment Testing:

-

At the designated time after JDTic and agonist administration, repeat the tail-flick measurement.

-

An increase in the tail-flick latency is indicative of an analgesic effect.

-

Hot-Plate Test

The hot-plate test is another method to assess thermal nociception.

Apparatus:

-

Hot-plate apparatus with a controlled temperature surface.

-

A transparent cylinder to confine the mouse to the hot surface.

Procedure:

-

Acclimation:

-

Acclimate the mice to the testing environment.

-

-

Baseline Measurement:

-

Set the hot-plate to a constant temperature (e.g., 52-55°C).

-

Place the mouse on the hot plate within the transparent cylinder.

-

Start the timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

-

Record the latency to the first clear nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) is essential to prevent injury.

-

Establish a baseline latency for each animal.

-

-

Post-treatment Testing:

-

Following the experimental treatments, place the mouse back on the hot plate and measure the response latency.

-

An increased latency to respond indicates analgesia.

-

References

- 1. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. research.fsu.edu [research.fsu.edu]

- 8. olaw.nih.gov [olaw.nih.gov]

- 9. research.sdsu.edu [research.sdsu.edu]

Application Notes and Protocols for JDTic Dihydrochloride Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Application Notes

JDTic (B1588353), or (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, is a potent and highly selective kappa-opioid receptor (KOR) antagonist.[1] Unlike traditional opioid antagonists derived from opiate structures, JDTic is a 4-phenylpiperidine (B165713) derivative.[2] It is distinguished by its remarkably long duration of action, with antagonist effects observed in animal models for up to several weeks following a single dose.[1][2][3]

The primary mechanism of action for JDTic is the selective blockade of the KOR, preventing the binding of endogenous ligands like dynorphin (B1627789), which is often associated with stress, dysphoria, and negative affective states.[2][4] Animal studies have consistently demonstrated that JDTic possesses antidepressant, anxiolytic, and anti-stress properties.[2][5] Consequently, it is a valuable pharmacological tool for investigating the role of the KOR system in various CNS disorders. Its potential therapeutic applications are being explored in the context of addiction, particularly in preventing the relapse of cocaine and alcohol-seeking behaviors precipitated by stress.[2][5][6]

JDTic is orally active and can be administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.), making it a versatile compound for preclinical research in rats.[3][7]

Data Presentation

Summary of JDTic Administration Protocols in Rats

The following table summarizes dosages, administration routes, vehicles, and rat strains used in various preclinical studies.

| Dose Range | Administration Route | Vehicle | Rat Strain | Study Focus | Citation |

| 1, 3, 10 mg/kg | Subcutaneous (s.c.) | Not Specified | Alcohol-Preferring (P) rats | Ethanol-seeking behavior | [8] |

| 10, 30 mg/kg | Intraperitoneal (i.p.) | Sterile Water | Not Specified | Alcohol seeking and withdrawal | [6] |

| 3, 10, 30 mg/kg | Intragastric (i.g.) | Vehicle (unspecified) | Long-Evans | Cocaine-seeking reinstatement | [5] |

| 0.3, 1, 3, 10 mg/kg | Subcutaneous (s.c.) | Vehicle (unspecified) | Sprague-Dawley | Antidepressant-like effects (FST) | [5] |

| 10 mg/kg | Subcutaneous (s.c.) | Not Specified | Alko Alcohol (AA) rats | Ethanol (B145695) intake | [9] |

| 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Sprague-Dawley | Pharmacokinetics | [10] |

| 20 mg/kg | Intraperitoneal (i.p.), Oral (p.o.) | 0.9% Saline | Not Specified | KOR antagonism (Tail Flick Assay) | [7] |

| Not Specified | Intraperitoneal (i.p.) | Not Specified | Sprague-Dawley | Morphine dependence | [1] |

Pharmacokinetic Properties of JDTic in Rats

JDTic exhibits a long half-life and significant brain penetration, contributing to its extended duration of action.[10][11]

| Parameter | Value | Species/Matrix | Notes | Citation |

| Plasma Half-life | 24 - 41 hours | Rat | Range observed across JDTic and its analogs. | [10][11] |

| Brain Half-life | 24 - 76 hours | Rat | Range observed across JDTic and its analogs. | [10][11] |

| Brain-to-Plasma Ratio | Increases over time | Rat | Indicates progressive partitioning into the brain. | [10][11] |

| Duration of Action | Up to several weeks | Rat | Antagonism of U50,488H-induced diuresis. | [10] |

Experimental Protocols

JDTic Dihydrochloride (B599025) Solution Preparation

JDTic dihydrochloride is reported to be soluble in aqueous vehicles.[4][12]

Materials:

-

This compound powder

-

Volumetric flask

-

Sterile vials

-

Vortex mixer and/or sonicator

Protocol:

-

Calculate the required amount of this compound based on the desired final concentration and volume, accounting for the molecular weight of the dihydrochloride salt form.

-

Aseptically weigh the JDTic powder and transfer it to a sterile volumetric flask.

-

Add approximately half of the final volume of the chosen vehicle (e.g., 0.9% saline).

-

Agitate the solution using a vortex mixer. If solubility is an issue, gentle warming or brief sonication may be applied.

-

Once the powder is fully dissolved, add the vehicle to the final desired volume.

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the solution appropriately. For short-term use, refrigeration at 4°C is typically suitable. For long-term storage, consult the manufacturer's stability data.

Caption: Workflow for preparing this compound solution.

Protocol: KOR Antagonist Activity Confirmation via U50,488H-Induced Diuresis

This protocol is used to verify the functional antagonism of KOR by JDTic. The KOR agonist U50,488H induces a diuretic effect, which is blocked by pretreatment with a KOR antagonist.[3][5][10]

Materials:

-

Male Sprague-Dawley or Long-Evans rats[10]

-

JDTic solution (prepared as in 3.1)

-

U50,488H solution (e.g., 10 mg/kg in sterile water, s.c.)[5]

-

Metabolic cages for urine collection

-

Syringes and needles for administration

Protocol:

-

House rats individually in metabolic cages. Allow for an acclimatization period.

-

Administer JDTic (e.g., 1-30 mg/kg) or vehicle via the desired route (i.p., s.c., or p.o.).[5][10] The pretreatment time is critical due to JDTic's long duration of action; testing can occur 24 hours to several weeks post-administration.[5][10]

-

At the designated time after JDTic/vehicle administration, inject the KOR agonist U50,488H (e.g., 10 mg/kg, s.c.).[5] A control group should receive vehicle instead of U50,488H.

-

Immediately place the rats back into the metabolic cages.

-

Collect urine for a defined period, typically 5 hours.[5]

-

Measure the total volume of urine for each rat.

-

Data Analysis: Compare the urine output between groups. Effective KOR antagonism is demonstrated if the JDTic + U50,488H group has significantly lower urine output compared to the vehicle + U50,488H group, and similar output to the vehicle + vehicle control group.

Protocol: Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a common behavioral assay to screen for antidepressant-like activity. KOR antagonists like JDTic are expected to reduce immobility time.[5]

Materials:

-

Male Sprague-Dawley rats[5]

-

JDTic solution

-

A transparent cylinder (e.g., 40 cm high x 20 cm diameter) filled with water (25°C) to a depth where the rat cannot touch the bottom.

-

Video recording equipment and scoring software, or a trained observer with a stopwatch.

Protocol:

-

Administer JDTic (e.g., 0.3, 1, 3, or 10 mg/kg, s.c.) or vehicle 23-24 hours before the test.[5]

-

On the test day, gently place each rat into the water-filled cylinder.

-

The test session typically lasts for 5 minutes.[5]

-

Record the entire session for later analysis.

-

During the 5-minute test, score the predominant behavior in 5-second intervals. The behaviors are typically categorized as:

-

Immobility: Floating motionless, making only small movements to keep the head above water.

-

Swimming: Actively moving limbs and traversing the cylinder.

-

Climbing: Making active, forceful upward movements with forepaws against the cylinder wall.

-

-

After 5 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

Data Analysis: Compare the total time spent in immobility between the JDTic-treated groups and the vehicle control group. A significant decrease in immobility time suggests an antidepressant-like effect.[5]

Signaling Pathway and Experimental Workflow Diagrams

Caption: JDTic blocks dynorphin from activating the KOR.

Caption: Generalized workflow for a rat behavioral study with JDTic.

References

- 1. Effects of JDTic, a selective kappa-opioid receptor antagonist, on the development and expression of physical dependence on morphine using a rat continuous-infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JDTic - Wikipedia [en.wikipedia.org]

- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jdtic .com [jdtic.com]

- 5. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

JDTic Dihydrochloride: Comprehensive Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist. These guidelines cover solubility parameters, vehicle preparation for both in vitro and in vivo studies, and an overview of its mechanism of action.

Solubility and Stock Solution Preparation

JDTic dihydrochloride exhibits solubility in common laboratory solvents. The following table summarizes its solubility characteristics. To achieve higher concentrations, gentle warming and sonication are recommended.[1][2] For optimal results, particularly with dimethyl sulfoxide (B87167) (DMSO), using a fresh, anhydrous grade is advised as hygroscopic DMSO can negatively impact solubility.[2]

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 100 mg/mL[1][2] | 185.68 mM[1][2] | Ultrasonic agitation and warming to 37°C can aid dissolution.[1] |

| Water | 50 mg/mL[1][2] | 92.84 mM[1][2] | Ultrasonic agitation is recommended to facilitate dissolution.[1][2] |

| Saline | Not specified | Not specified | Used as a vehicle for intraperitoneal injections in pharmacokinetic studies.[3] |

| Distilled Water | Not specified | Not specified | Employed as a vehicle for subcutaneous injections in diuresis studies.[3] |

Storage of Stock Solutions: Prepared stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to six months.[1][2] To ensure the integrity of the compound, it is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

In Vitro Vehicle Preparation Protocol

For cell-based assays, a stock solution of this compound is typically prepared in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or incubator at 37°C

-

Ultrasonic bath

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

-

Vortex the solution vigorously.

-

If complete dissolution is not achieved, warm the tube at 37°C for 10 minutes.[1]

-

Following warming, place the tube in an ultrasonic bath for a short period until the solution is clear.[1][2]

-

For cell-based experiments, this stock solution should be further diluted in the appropriate cell culture medium to the final working concentration. One study protocol involved administering the compound to cells for 60 minutes before lysis for subsequent analysis.[1]

In Vivo Vehicle Preparation and Administration Protocols

The choice of vehicle for in vivo studies depends on the route of administration.

1. Subcutaneous (s.c.) Administration:

-

Vehicle: Distilled water or saline.

-

Protocol Example (Mouse): this compound was dissolved in a suitable vehicle and administered subcutaneously to mice at doses of 1, 4, 8, or 16 mg/kg.[2] Due to its long duration of action, a pre-injection time of 18 hours was utilized in some studies.[2]

-

Protocol Example (Rat): For diuresis testing in rats, this compound was dissolved in distilled water.[3]

2. Intraperitoneal (i.p.) Administration:

-

Vehicle: Saline.

-

Protocol Example (Rat): this compound was dissolved in saline for intraperitoneal administration at a dose of 3 mg/kg or 10 mg/kg to assess its effects on alcohol-seeking behavior.[2] For pharmacokinetic studies, a 5 mg/kg dose in saline was used.[3]

3. Oral (p.o.) or Intragastric (i.g.) Administration:

-

Vehicle: The specific vehicle for oral administration is not always detailed in the literature, but water or a suitable suspension vehicle can be considered.

-

Protocol Example (Rat): A dose of 30 mg/kg of this compound was administered via intragastric gavage to rats to study its effect on U50,488-induced diuresis.[2]

Mechanism of Action and Signaling Pathway

JDTic is a highly selective and potent antagonist of the kappa-opioid receptor (KOR).[1][][5][6] Unlike some antagonists, its remarkably long duration of action is not due to irreversible binding to the receptor.[5][6][7] Instead, the prolonged effects are attributed to its ability to activate c-Jun N-terminal kinases (JNK).[5][6][7]

Upon binding to the KOR, JDTic stabilizes an inactive conformation of the receptor, thereby blocking the signaling of KOR agonists such as U50,488.[1][2][8] This antagonist action subsequently leads to the phosphorylation and activation of JNK.[7] The activation of the JNK signaling pathway is thought to be a key mechanism underlying the long-lasting antagonist effects of JDTic.[7] Pre-treatment with a JNK inhibitor has been shown to attenuate this prolonged antagonism.[7]

References

- 1. JDTic 2HCl | CAS:785835-79-2 | κ-opioid receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JDTic - Wikipedia [en.wikipedia.org]

- 7. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JDTic Dihydrochloride in Behavioral Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist, for its use in behavioral neuroscience research. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in preclinical studies investigating anxiety, depression, and substance use disorders.

Introduction and Mechanism of Action

JDTic is a non-opiate, 4-phenylpiperidine (B165713) derivative that acts as a highly selective and long-acting antagonist of the kappa-opioid receptor (KOR).[1][2][3] Its extended duration of action, with effects observed for up to several weeks after a single administration in animal models, is attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNK) rather than irreversible binding to the KOR.[1][2] The activation of KOR by its endogenous ligand, dynorphin, is associated with stress, dysphoria, and the negative affective states that contribute to addiction and depression.[4] By blocking KOR, JDTic has demonstrated antidepressant, anxiolytic, and anti-addictive properties in a variety of preclinical models.[1][2][5]

The dihydrochloride salt form of JDTic is often used in research due to its enhanced water solubility and stability compared to the free base.[2]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for JDTic dihydrochloride from various preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR | Reference |

| Kappa (κ) Opioid Receptor | ~0.078 | - | [6] |

| Mu (μ) Opioid Receptor | >1000 | >12,800-fold | [6] |

| Delta (δ) Opioid Receptor | >1000 | >12,800-fold | [6] |

Table 2: Effective Doses in Behavioral Assays

| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Pretreatment Time | Observed Effect | Reference |

| Anxiety Models | ||||||

| Elevated Plus Maze (EPM) | Rat | Intraperitoneal (i.p.) | 1.0 - 10 mg/kg | 48 hours | Increased open arm exploration (anxiolytic-like) | [7] |

| Fear-Potentiated Startle (FPS) | Rat | Intraperitoneal (i.p.) | 1.0 - 10 mg/kg | 7 days | Decreased conditioned fear | [7] |

| Alcohol Withdrawal Anxiety | Mouse | Not specified | Not specified | 48 hours | Reversed "hangover anxiety" | [5][8] |

| Depression Models | ||||||

| Forced Swim Test (FST) | Rat | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | 23 hours | Decreased immobility, increased swimming time | [9] |

| Addiction Models | ||||||

| Cocaine-Seeking Reinstatement (Stress-Induced) | Rat | Intragastric (i.g.) | 10 - 30 mg/kg | 24 hours | Reduced footshock-induced reinstatement | [9] |

| Alcohol Self-Administration | Rat | Not specified | Not specified | 2 hours | Decreased alcohol self-administration | [5][8] |

| Cue-Induced Alcohol Seeking | Rat | Not specified | Not specified | 2 hours | Suppressed cue-induced reinstatement | [5][8] |

| Ethanol (B145695) Intake | Rat (Alcohol-Preferring AA rats) | Subcutaneous (s.c.) | 10 mg/kg | - | Decreased ethanol intake 2 days post-administration | [10] |

| Nicotine (B1678760) Withdrawal (Physical and Affective Signs) | Mouse | Subcutaneous (s.c.) | 8 - 16 mg/kg | 18 hours | Attenuated withdrawal signs | [11] |

| Morphine Dependence (Withdrawal Signs) | Rat | Not specified | Not specified | 24 hours prior to morphine infusion | Decreased "wet-dog shakes" and "facial rubs" | |

| Antinociception Blockade | ||||||

| KOR Agonist (Enadoline)-Induced Antinociception | Mouse | Subcutaneous (s.c.) | AD50 = 4.1 mg/kg | 24 hours | Blocked antinociceptive activity for up to 2 weeks | [3] |

| KOR Agonist (Enadoline)-Induced Antinociception | Mouse | Oral (p.o.) | AD50 = 27.3 mg/kg | 24 hours | Significant antagonist activity up to 28 days | [3] |

| KOR Agonist (U50,488H)-Induced Diuresis | Rat | Subcutaneous (s.c.) | Not specified | Not specified | Suppressed diuretic activity with greater potency than nor-BNI | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

-

Objective: To assess unlearned anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure:

-

Administer this compound (1.0 - 10 mg/kg, i.p.) or vehicle to rats.[7]

-

48 hours post-injection, place the rat in the center of the EPM, facing an open arm.[7]

-

Allow the rat to explore the maze for a 5-minute session.

-

Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

-

-

Expected Outcome: Anxiolytic compounds like JDTic are expected to increase the time spent in and the number of entries into the open arms.[7]

-

Objective: To evaluate antidepressant-like effects by assessing behavioral despair.

-

Apparatus: A transparent cylinder filled with water (23-25°C).

-

Procedure:

-

Expected Outcome: Antidepressant-like compounds are expected to decrease the duration of immobility and increase active behaviors like swimming or climbing.[9]

-

Objective: To model stress-induced relapse to drug-seeking behavior.

-

Apparatus: Standard operant conditioning chambers equipped with levers and an infusion pump.

-

Procedure:

-

Self-Administration Training: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion, i.v.) by pressing a lever.

-

Extinction: Once responding is stable, replace cocaine with saline. Continue sessions until lever pressing significantly decreases (extinction).

-

Drug Administration: Administer this compound (10 - 30 mg/kg, i.g.) or vehicle.[9]

-

Reinstatement Test: 24 hours post-JDTic administration, expose rats to a stressor (e.g., intermittent footshock) and then return them to the operant chamber for a reinstatement session with no drug available.[9]

-

Record the number of presses on the previously active lever.

-

-

Expected Outcome: JDTic is expected to attenuate the increase in lever pressing induced by the footshock stressor.[9]

Visualizations

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) and the inhibitory action of JDTic.

Caption: Experimental workflow for assessing anxiolytic-like effects of JDTic using the Elevated Plus Maze.

Caption: Logical model of how JDTic counteracts stress-induced relapse in addiction.

Important Considerations and Discontinuation in Clinical Trials

-

Long Duration of Action: Researchers must consider the exceptionally long-lasting effects of JDTic when designing experiments, particularly for crossover studies.[1][3][12] Washout periods may need to be several weeks long.

-

Species Differences: As with any preclinical research, dose and effects may vary between species and even strains of rodents.

-

Clinical Development Discontinuation: It is crucial to note that the clinical development of JDTic for cocaine abuse was halted during Phase I trials due to the occurrence of non-sustained ventricular tachycardia in some subjects.[1] This finding highlights potential cardiovascular side effects that should be considered in the interpretation of preclinical data and future drug development efforts. Newer, shorter-acting KOR antagonists are now being developed to avoid such issues.[1][12]

References

- 1. JDTic - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kappa Antagonist JDTic in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JDTic: an antidepressant, anxiolytic kappa-selective opioid receptor antagonist [opioids.wiki]

- 8. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of the novel kappa opioid receptor antagonist, JDTic, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse | RTI [rti.org]

- 12. Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

JDTic Dihydrochloride: Application Notes and Protocols for Investigating Cocaine Relapse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction